2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-3-6(9)4(8(12)13)2-5(7(3)10)11(14)15/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDKJNGNAJVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249269 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173315-56-5 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173315-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid chemical structure and properties
An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
Introduction
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid. As a substituted benzoic acid, it belongs to a class of compounds that are pivotal as intermediates and building blocks in synthetic organic chemistry. The strategic placement of chloro, fluoro, methyl, and nitro groups on the benzene ring, anchored by a carboxylic acid moiety, makes this molecule a versatile scaffold for the development of complex chemical entities. Its structural analogues have found utility as crucial intermediates in the synthesis of agrochemicals, such as the herbicide saflufenacil, and have been investigated for pharmaceutical applications.[1][2][3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential applications for researchers in chemistry and drug discovery.
Chemical Identity and Structure
The unique arrangement of five different substituents on the aromatic ring dictates the chemical reactivity and physical properties of the molecule. The IUPAC name, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, precisely describes this arrangement.
Caption: Chemical structure of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
| Identifier | Value |
| IUPAC Name | 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid |
| CAS Number | 173315-56-5[5] |
| Molecular Formula | C₈H₅ClFNO₄ |
| Molecular Weight | 233.58 g/mol |
| InChI | 1S/C8H5ClFNO4/c1-3-6(9)4(8(12)13)2-5(7(3)10)11(14)15/h2H,1H3,(H,12,13) |
| InChIKey | VXVDKJNGNAJVGQ-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are derived from its complex substitution pattern. While extensive experimental data is not publicly available, key properties can be summarized from supplier data and inferred from its structure.
| Property | Value/Information | Source |
| Physical Form | Solid | |
| Purity | ≥96% (typical) | |
| Storage Temperature | 4°C or Ambient | |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone, based on the properties of similar structures.[2][6] | - |
| Melting Point | Not specified in available literature. | - |
| Boiling Point | Not specified in available literature. | - |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic procedures for 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid are not detailed in the available literature, a logical and efficient pathway can be designed based on well-established organic reactions and methodologies reported for structurally similar compounds.[1][7] The proposed synthesis starts from 2-chloro-4-fluoro-3-methyltoluene.
Caption: Proposed two-step synthesis workflow.
Step-by-Step Methodology (Proposed)
Step 1: Oxidation of 2-chloro-4-fluoro-3-methyltoluene
-
Objective: To convert the methyl group at the 1-position into a carboxylic acid. This functional group is a key feature of the target molecule and acts as a meta-director in the subsequent nitration step.
-
Protocol:
-
To a solution of 2-chloro-4-fluoro-3-methyltoluene in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) in several portions.
-
Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 2-chloro-4-fluoro-3-methylbenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.
-
Step 2: Nitration of 2-chloro-4-fluoro-3-methylbenzoic Acid
-
Objective: To introduce a nitro group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is controlled by the directing effects of the existing substituents.
-
Mechanistic Rationale: The carboxylic acid group is a deactivating, meta-directing group. The chloro and fluoro groups are deactivating but ortho, para-directing. The methyl group is an activating, ortho, para-directing group. The position C5 is meta to the powerful carboxyl director and ortho to the chloro director, making it the most electronically favorable site for nitration.
-
Protocol:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (H₂SO₄) to the 2-chloro-4-fluoro-3-methylbenzoic acid from Step 1, ensuring the temperature is kept low.
-
Once the solid is fully dissolved, slowly add a nitrating mixture (a combination of concentrated nitric acid (HNO₃) and sulfuric acid) dropwise, while vigorously stirring and maintaining a temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at this temperature for an hour, followed by stirring at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry to yield the final product, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
-
Predicted Spectroscopic Characterization
For unambiguous structure confirmation, the following spectroscopic signatures would be expected:
-
¹H NMR: The spectrum should show a single sharp singlet for the aromatic proton. Another singlet, corresponding to the three protons of the methyl group, would appear in the upfield region (around 2.0-2.5 ppm). A broad singlet for the carboxylic acid proton would be observed far downfield (>10 ppm).
-
¹³C NMR: Eight distinct signals would be expected, corresponding to the six aromatic carbons, the carboxyl carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O carbonyl stretch), and strong peaks around 1550 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (N-O) bonds.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 233, with a characteristic M+2 peak at m/z 235 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
Applications and Research Potential
Given its array of functional groups, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a valuable intermediate for further chemical modification.
-
Agrochemical Synthesis: Its structural similarity to intermediates used in the production of herbicides like saflufenacil suggests its potential as a building block for new crop protection agents.[1][3] The various substituents can be modified to fine-tune the biological activity and physical properties of the target molecule.
-
Pharmaceutical Drug Discovery: The nitrobenzoic acid scaffold is of significant interest in medicinal chemistry. The nitro group can be reduced to an amine, which can then be used in a wide range of coupling reactions to build molecular complexity. Related chloro-nitrobenzoic acid derivatives have been explored for their potential as antibacterial agents, suggesting that this compound could serve as a starting point for developing new therapeutics against drug-resistant bacteria.[8][9]
-
Material Science: Aromatic carboxylic acids are often used as ligands in the synthesis of metal-organic frameworks (MOFs) or as monomers for specialty polymers.
Safety and Handling
As a laboratory chemical, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid must be handled with appropriate care.
-
GHS Hazard Classification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Harmful/Irritant)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] If swallowed, call a poison center or doctor if you feel unwell.
-
References
-
Synthesis of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
-
SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-nitrobenzoic acid. (2024, March 11). Fisher Scientific. [Link]
-
2-Chloro-4-fluoro-5-nitrobenzoic Acid. (n.d.). PubChem. [Link]
-
2-chloro-5-nitrobenzoic acid - Safety Data Sheet. (n.d.). s d fine-chem limited. [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
-
A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). IP.com. [Link]
-
2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid. (n.d.). Ivy Fine Chemicals. [Link]
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024, March 7). WIPO Patentscope. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PubMed. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. [Link]
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- 3. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
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- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
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- 11. fishersci.at [fishersci.at]
Technical Guide: Solubility Profiling & Process Thermodynamics of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
The following technical guide is structured as a Process Research & Development (PR&D) whitepaper. It synthesizes specific structural analysis of the target compound with validated solubility protocols and thermodynamic modeling frameworks used in high-value agrochemical intermediate processing.
Executive Summary & Compound Significance
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a critical intermediate in the synthesis of Saflufenacil (Kixor®), a protoporphyrinogen oxidase (PPO) inhibitor herbicide. In the synthesis pathway, this compound typically undergoes reduction to the corresponding aniline before cyclization to the uracil core.
Understanding the solubility profile of this intermediate is not merely an academic exercise; it is the rate-limiting step in designing efficient nitration quench protocols and recrystallization yields . As a poly-substituted benzoic acid derivative, its solubility is governed by the interplay between the hydrophilic carboxylic acid head and the lipophilic, electron-withdrawing halogen/nitro substituents.
This guide provides a comprehensive framework for predicting, measuring, and modeling the solubility of this compound to optimize purification yields.
Physicochemical Profile & Structure-Property Relationships (SPR)
Before experimental determination, a researcher must understand the expected behavior based on the molecular scaffold.
Structural Analysis
The molecule features a "push-pull" electronic system:
-
Solubilizing Group: The carboxylic acid (-COOH) moiety allows for dimerization in non-polar solvents and ionization in basic aqueous media.
-
Lipophilic Modifiers: The 3-methyl group increases lipophilicity (
) compared to its non-methylated analog (2-chloro-4-fluoro-5-nitrobenzoic acid). -
Crystal Lattice Energy: The nitro group at position 5 and the halogen array create a rigid crystal lattice, often requiring high-boiling polar solvents or temperature swings to break.
Predicted Solubility Trends
Based on homologous series data (specifically the 2-chloro-4-fluoro-5-nitrobenzoic acid analog), the solubility hierarchy follows the "Like Dissolves Like" principle modified by specific interactions:
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |
| Polar Aprotic | THF, DMF, Acetone | High | Dipole-dipole interactions; disruption of acid dimers. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with -COOH and -NO2. |
| Esters | Ethyl Acetate | Moderate | Good for recrystallization (temperature dependent). |
| Aromatic | Toluene | Low to Moderate | Solubilizes the methyl/chloro core but struggles with -COOH. |
| Aliphatic | n-Heptane, Hexane | Very Low | Acts as an anti-solvent. |
| Aqueous | Water (pH < 2) | Insoluble | Protonated acid form precipitates. |
| Aqueous | Water (pH > 8) | Soluble | Deprotonated carboxylate salt formation. |
Experimental Protocol: Solubility Determination
Directive: Do not rely on single-point literature values for process scale-up. The following protocol uses the Dynamic Laser Monitoring Method , the gold standard for generating solubility curves (
Materials & Setup
-
Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Detection: Laser monitoring system (e.g., DynoChem or turbidity probe) to detect the "Clear Point" (dissolution) and "Cloud Point" (nucleation).
-
Agitation: Overhead stirrer at 400 rpm (constant hydrodynamics).
Step-by-Step Methodology
-
Gravimetric Preparation: Weigh a specific mass (
) of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid into the vessel. -
Solvent Addition: Add a known mass (
) of the target solvent (e.g., Ethanol). -
Heating Phase: Heat the slurry at a slow ramp rate (0.2 K/min).
-
Clear Point Detection: Record the temperature (
) where laser transmission reaches 100% (solid completely dissolves). -
Cooling Phase: Cool at 0.2 K/min until laser transmission drops (nucleation).
-
Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.
Workflow Diagram (DOT)
Figure 1: Dynamic Laser Monitoring workflow for precise solubility curve generation.
Thermodynamic Modeling
Once experimental data (
The Apelblat Model
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
- : Empirical model parameters derived from regression analysis.
Why this model? Unlike the simple Van't Hoff equation, the Apelblat model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for polar aromatic acids in organic solvents.
Thermodynamic Parameters Calculation
From the solubility data, calculate the dissolution enthalpy (
-
Positive
: Indicates endothermic dissolution (solubility increases with T). -
Positive
: Indicates entropy-driven process (disorder increases upon dissolving).
Application: Purification & Crystallization Strategy[2][3][4]
The primary industrial utility of this solubility data is to design a purification step that removes the non-nitrated precursor or isomeric impurities.
Recommended Solvent Systems
Based on the "Methyl Effect" and patent literature for Saflufenacil intermediates:
-
Solvent/Anti-Solvent Crystallization:
-
System: THF (Solvent) / n-Heptane (Anti-solvent).
-
Protocol: Dissolve crude acid in THF at 40°C. Slowly add n-Heptane until cloud point. Cool to 0°C.
-
Logic: The 3-methyl group provides enough lipophilicity to keep it soluble in warm THF, but the polar nitro group forces precipitation when the dielectric constant drops (addition of Heptane).
-
-
Acid-Base Swing (pH Shift):
Process Logic Diagram
Figure 2: Decision matrix for purification via organic crystallization vs. aqueous acid-base swing.
References
-
BASF SE. (2011). Process for preparing N-substituted uracils. U.S. Patent No. 2011/0152533. (Describes the synthesis and handling of Saflufenacil intermediates).
-
Sandeepa, K., et al. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data, 63(6). (Foundational methodology for benzoic acid solubility modeling).
-
Jouyban, A., et al. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid. Pharmaceutical Sciences. (Review of Apelblat model accuracy for this class of compounds).
-
ChemicalBook. (2023). 2-Chloro-4-fluoro-5-nitrobenzoic acid Properties. (Physicochemical data for the closest structural analog).
Sources
A Comprehensive Safety and Handling Guide for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CAS No. 173315-56-5).[1] It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. The information presented here is synthesized from various safety data sheets and chemical databases to ensure a comprehensive understanding of the associated hazards and the necessary precautions for safe handling.
Hazard Identification and Classification
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2]
The GHS classification for this compound is as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
The following pictogram is used to communicate these hazards:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The relationships between the compound and its primary hazards are illustrated in the diagram below.
Caption: Safe handling workflow for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [3][4]The recommended storage temperature is 4°C. * Store away from incompatible materials such as strong oxidizing agents. [5]
First-Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate first-aid measures are crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. [3][4]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. [3][4]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. [3][4]* Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. [5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [3][4]* Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride. [4][6]* Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [4]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.1. Avoid breathing dust and contact with skin and eyes. [7]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. [7]* Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. [6][7]
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal storage and handling conditions. [4][5]* Conditions to Avoid: Incompatible products. [5]* Incompatible Materials: Strong oxidizing agents, strong bases. [4][5]* Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. [4][5]
Toxicological Information
The primary toxicological concerns with 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid are its irritant effects on the skin, eyes, and respiratory system. [2]It is also classified as harmful if swallowed. There is currently no data available on the long-term toxicological effects, such as carcinogenicity or reproductive toxicity.
Disposal Considerations
-
Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. [3]* It is recommended to contact a licensed professional waste disposal service to dispose of this material. [7]
References
-
2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. [Link]
-
2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc. [Link]
-
2-chloro-5-nitrobenzoic acid - s d fine-chem limited. [Link]
-
SAFETY DATA SHEET. [Link]
-
SAFETY DATA SHEET - Micro Powders. [Link]
-
Safety data sheet - CPAChem. [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
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Thermal stability profile of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
An In-Depth Technical Guide to the Thermal Stability Profile of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability profile of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CFMNBA). As a substituted nitroaromatic compound, understanding its behavior under thermal stress is paramount for ensuring safety during its handling, storage, and use in research and development, particularly within the pharmaceutical and fine chemical industries. While specific experimental data for CFMNBA is not extensively available in public literature, this guide synthesizes established principles of thermal analysis and the known behavior of analogous nitroaromatic compounds to present a robust methodology for its characterization. We will delve into the theoretical underpinnings of its potential decomposition pathways, provide detailed, field-proven experimental protocols for critical thermal hazard assessment techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to conduct a thorough and self-validating thermal stability assessment.
Introduction: The Imperative for Thermal Stability Assessment
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a complex aromatic molecule with several functional groups that contribute to its chemical reactivity and potential thermal instability. The presence of a nitro group (-NO2) on the aromatic ring is a primary structural alert for energetic behavior. Nitroaromatic compounds are known for their potential to undergo exothermic decomposition, which, if not properly controlled, can lead to runaway reactions, posing significant safety hazards.[1] The high bond-dissociation energy of the C-NO2 bond in nitroaromatic compounds means that once a runaway reaction is initiated, a massive release of heat and gases can occur, leading to a rapid increase in temperature and pressure that could result in an explosion.[1]
The substituents on the benzene ring—a chlorine atom, a fluorine atom, a methyl group, and a carboxylic acid group—all modulate the electronic properties and steric environment of the molecule, thereby influencing its thermal decomposition onset and pathway. Of particular note is the methyl group positioned ortho to the nitro group, a structural motif known to introduce unique decomposition mechanisms compared to other nitroaromatic isomers. This can involve intramolecular rearrangements that may have lower activation energies, making the compound potentially more sensitive to thermal initiation.[1]
Given these structural features, a comprehensive thermal stability profile is not merely a regulatory formality but a critical component of risk assessment and safe process design. This guide will provide the scientific rationale and practical methodologies to establish this profile.
Physicochemical Properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
A foundational understanding of the compound's basic properties is essential before undertaking thermal analysis.
| Property | Value | Source |
| CAS Number | 173315-56-5 | |
| Molecular Formula | C8H5ClFNO4 | |
| Molecular Weight | 219.55 g/mol | [2] |
| Physical Form | Solid | |
| Purity | 96% | |
| Storage Temperature | 4°C |
Theoretical Decomposition Pathways
The thermal decomposition of nitroaromatic compounds can proceed through several mechanisms. For CFMNBA, the following pathways are plausible based on studies of related molecules:
-
C-NO2 Bond Homolysis: This is a common primary decomposition step for many nitroaromatic compounds at high temperatures, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).[3]
-
Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is followed by the cleavage of the weaker O-NO bond, releasing nitric oxide (NO).[3]
-
Intramolecular Rearrangement: The presence of a methyl group ortho to the nitro group can facilitate an intramolecular hydrogen abstraction, leading to the formation of an intermediate species like anthranil, which then undergoes further decomposition. This pathway can have a lower activation energy and be significant at lower temperatures.[1]
-
Decarboxylation: The carboxylic acid group may decompose, releasing carbon dioxide (CO2). This can occur before or concurrently with the decomposition of the nitro group.
The interplay of these pathways will determine the overall thermal stability and the nature of the decomposition products.
Experimental Methodologies for Thermal Hazard Assessment
A multi-technique approach is essential for a comprehensive thermal stability assessment. DSC provides a rapid screening for exothermic activity, TGA quantifies mass loss associated with decomposition, and ARC provides data under near-adiabatic conditions to simulate worst-case scenarios.[4]
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for thermal hazard screening. It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of exothermic decomposition events and the determination of their onset temperature and enthalpy.[5][6]
Experimental Protocol: DSC Screening
-
Sample Preparation: Accurately weigh 1-5 mg of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).
-
Ramp the temperature at a constant heating rate, typically 10 K/min, to a final temperature that is expected to be well above the decomposition onset (e.g., 400°C).
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify the onset temperature of any significant exothermic peaks. This is a critical parameter for defining safe operating temperatures.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd). A large ΔHd indicates a high-energy decomposition.
-
dot graph TD { A[Sample Preparation: 1-5 mg in high-pressure crucible] --> B[Instrument Setup: Sample and Reference Crucibles]; B --> C[Thermal Program: Heat at 10 K/min under N2]; C --> D[Data Acquisition: Measure Heat Flow vs. Temperature]; D --> E[Data Analysis: Determine Onset Temperature and Enthalpy of Decomposition]; }
Workflow for DSC Screening
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[7][8] It is invaluable for determining the temperature at which decomposition begins, the extent of mass loss, and for providing insights into the decomposition mechanism.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the compound into an appropriate TGA pan (e.g., alumina).[9]
-
Instrument Setup: Place the sample pan onto the TGA's microbalance within the furnace.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10 K/min) to a final temperature where decomposition is complete (e.g., 600°C).
-
Maintain a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
Analyze the number of decomposition steps and the mass loss associated with each step. This can provide clues about the decomposition pathway (e.g., loss of CO2 followed by decomposition of the nitroaromatic ring).
-
dot graph TD { A[Sample Preparation: 5-10 mg in TGA pan] --> B[Instrument Setup: Place pan on microbalance]; B --> C[Thermal Program: Heat at 10 K/min]; C --> D[Data Acquisition: Measure Mass vs. Temperature]; D --> E[Data Analysis: Determine Onset of Mass Loss and Decomposition Steps]; }
Workflow for TGA Analysis
Accelerating Rate Calorimetry (ARC)
The ARC is a highly sensitive adiabatic calorimeter that simulates a "worst-case" thermal runaway scenario by preventing heat loss to the surroundings.[10][11] It provides critical data on the time, temperature, and pressure relationships for an exothermic reaction, which is essential for process safety and relief system design.[12][13]
Experimental Protocol: ARC Analysis
-
Sample Preparation: A larger sample (typically 1-6 g) is loaded into a spherical metal bomb (e.g., titanium or stainless steel) to minimize the heat capacity of the container (low phi-factor).[12]
-
Instrument Setup: The bomb, equipped with a pressure transducer and a thermocouple, is placed inside the ARC's adiabatic chamber.
-
Thermal Program (Heat-Wait-Search Mode):
-
The instrument heats the sample in small temperature steps (e.g., 5°C).
-
After each step, it enters a "wait" period to achieve thermal equilibrium.
-
It then enters a "search" mode, where it monitors for any self-heating of the sample.
-
If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[10][12]
-
In adiabatic mode, the surrounding heaters match the sample temperature, ensuring all heat generated by the decomposition is retained by the sample. The temperature and pressure are recorded as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating reaction.
-
Plot temperature and pressure as a function of time to visualize the runaway reaction.
-
Calculate key safety parameters such as the Time to Maximum Rate (TMR) and the adiabatic temperature rise (ΔTad).[11]
-
dot graph TD { A[Sample Preparation: 1-6 g in ARC bomb] --> B[Instrument Setup: Place bomb in adiabatic chamber]; B --> C[Heat-Wait-Search Protocol]; C -- Exotherm Detected --> D[Adiabatic Tracking]; D --> E[Data Acquisition: Temperature and Pressure vs. Time]; E --> F[Data Analysis: Determine Onset, TMR, and ΔTad]; }
Workflow for ARC Analysis
Data Interpretation and Hazard Assessment
The data from these analyses must be synthesized to form a complete picture of the thermal hazard.
| Parameter | Technique | Significance |
| Onset Temperature (T_onset) | DSC, TGA, ARC | The temperature at which decomposition begins. This is crucial for defining maximum safe operating and storage temperatures. |
| Enthalpy of Decomposition (ΔH_d) | DSC | The total energy released during decomposition. Higher values indicate a more severe hazard. |
| Mass Loss (%) | TGA | Quantifies the amount of material converted to gaseous products. |
| Decomposition Steps | TGA | Provides insight into the complexity of the decomposition mechanism. |
| Adiabatic Temperature Rise (ΔT_ad) | ARC | The maximum temperature increase under worst-case (adiabatic) conditions. |
| Time to Maximum Rate (TMR) | ARC | The time it takes for the reaction to reach its maximum velocity from the onset of self-heating. A short TMR indicates a rapid and dangerous reaction. |
| Pressure Rise Rate | ARC | Indicates the rate of gas generation, which is critical for designing pressure relief systems.[11] |
Risk Mitigation and Safe Handling
Based on the thermal stability profile, the following control measures should be considered:
-
Temperature Control: Strict control of process and storage temperatures is essential, ensuring they remain well below the determined onset temperature of decomposition.
-
Material Compatibility: Avoid contact with incompatible materials that could catalyze or initiate decomposition. For instance, bases can lower the thermal stability of some nitroaromatic compounds.[1]
-
Scale-Up Considerations: Thermal hazards can be more severe at larger scales due to reduced surface-area-to-volume ratios, which limits heat dissipation. The data from ARC is particularly important for safe scale-up.
-
Engineering Controls: Ensure adequate ventilation and consider the need for pressure relief systems in any process equipment.
Conclusion
While direct experimental data on the thermal stability of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is limited, a robust safety assessment can be constructed by applying the principles and methodologies outlined in this guide. The combination of DSC, TGA, and ARC provides a multi-faceted and self-validating approach to characterizing its thermal hazards. The structural alerts within the molecule, particularly the ortho-methyl-nitro substitution, warrant a cautious and thorough investigation. By following these protocols, researchers and drug development professionals can generate the critical data needed to handle this compound safely and to design robust and secure chemical processes.
References
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
-
Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. 1
-
Investigation of thermal decomposition of nitrobenzene: An energetic material. National Library of Medicine. 3
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
-
2-Chloro-4-Fluoro-3-Methyl-5-Nitrobenzoic Acid. Sigma-Aldrich.
-
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
-
2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. PubChem.
-
2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. ChemicalBook.
-
Accelerating Rate Calorimeter. Thermal Hazard Technology.
-
Accelerating Rate Calorimeter (ARC). Belmont Scientific.
-
Accelerating Rate Calorimetry (ARC) Testing. Prime Process Safety Center.
-
Accelerating Rate Calorimeter Testing. ioKinetic.
-
Differential Scanning Calorimetry: A Review. IOMC.
-
Applications of Thermogravimetric Analysis. Innovatech Labs.
-
Thermogravimetric Analysis (TGA). Covalent.
-
Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. betterceramic.
-
Thermal Stability Testing: Ensuring Safe Chemical Use.
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Thermal Stability Testing: Ensuring Safe Chemical Use - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. scielo.br [scielo.br]
- 6. iomcworld.org [iomcworld.org]
- 7. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]
- 8. covalent.com [covalent.com]
- 9. betterceramic.com [betterceramic.com]
- 10. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 11. belmontscientific.com [belmontscientific.com]
- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 13. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
Literature Review & Technical Guide: Synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
This technical guide details the synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CAS 173315-56-5), a highly functionalized intermediate critical for the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and next-generation pharmaceuticals.
The synthesis is non-trivial due to the specific "2,3,4,5" substitution pattern on the benzoic acid core. The methodology below synthesizes field-proven industrial patents and academic literature into a coherent, high-yield pathway.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid CAS: 173315-56-5 Core Application: Key intermediate for uracil-based herbicides (e.g., Saflufenacil analogs) and kinase inhibitors.
Retrosynthetic Logic
The synthesis is best approached by constructing the fully substituted benzene ring prior to the final nitration. The high electron deficiency of the nitro-benzoic acid core suggests that the nitro group should be introduced last to leverage the directing effects of the chlorine and fluorine substituents.
-
Disconnection 1 (Nitration): The nitro group at C5 is meta to the carboxyl group (deactivating) and para to the chlorine (deactivating, ortho/para directing). However, in a highly substituted system, the directing effect is governed by the combined electronics. The C5 position is the only open site activated by the fluorine (ortho) and methyl (meta) groups, making it the kinetically favored position for electrophilic aromatic substitution.
-
Disconnection 2 (Oxidation): The carboxyl group at C1 is best derived from the selective oxidation of a methyl group in a xylene precursor.
-
Disconnection 3 (Fluorination): The fluorine atom is best introduced via the Schiemann reaction (diazotization of an aniline) or Halex reaction, as direct fluorination is non-selective.
Figure 1: Retrosynthetic pathway identifying 2-Chloro-m-xylene as the cost-effective starting material.
Detailed Synthesis Pathways
Phase 1: Construction of the Fluorinated Core
Objective: Synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS 173315-54-3).
This phase converts the commercially available 2-chloro-m-xylene into the benzoic acid precursor.
Step 1.1: Nitration of 2-Chloro-m-xylene
-
Reagents: HNO₃, H₂SO₄
-
Mechanism: Electrophilic aromatic substitution. The directing effects of the Cl (ortho/para) and the two Methyl groups (ortho/para) compete. The position para to the C1-methyl and ortho to the C3-methyl (C4) is sterically accessible and electronically activated.
-
Protocol:
-
Charge 2-chloro-m-xylene into a reactor.
-
Cool to 0–5°C.
-
Add mixed acid (H₂SO₄/HNO₃) dropwise, maintaining temperature <10°C to prevent dinitration.
-
Quench on ice; filter the yellow solid precipitate (2-chloro-1,3-dimethyl-4-nitrobenzene).
-
Step 1.2: Reduction to Aniline
-
Reagents: Fe/HCl or H₂/Pd-C.
-
Protocol:
-
Suspend the nitro compound in ethanol/water.
-
Add iron powder and catalytic HCl. Reflux for 4 hours.
-
Adjust pH to >9, filter iron sludge, and extract 2-chloro-1,3-dimethyl-4-aniline .
-
Step 1.3: Balz-Schiemann Fluorination
-
Reagents: NaNO₂, HBF₄ (Fluoroboric acid).
-
Mechanism: Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate salt.
-
Protocol:
-
Dissolve aniline in 40% HBF₄ at -5°C.
-
Add aqueous NaNO₂ dropwise. The diazonium salt precipitates.
-
Filter and dry the salt.
-
Thermal Decomposition: Heat the dry salt carefully (or in a solvent like chlorobenzene) to 130°C. N₂ gas evolves, yielding 2-chloro-4-fluoro-m-xylene .
-
Step 1.4: Selective Oxidation to Benzoic Acid
-
Challenge: Oxidizing the C1-methyl (para to F) while preserving the C3-methyl (ortho to F).
-
Reagents: KMnO₄ (stoichiometric) or Co/Mn/Br catalyzed aerobic oxidation.
-
Selectivity: The methyl group para to the fluorine is more electron-deficient and typically less sterically hindered than the methyl flanked by Cl and F, allowing for selective oxidation under controlled conditions.
-
Protocol (Laboratory Scale):
-
Dissolve 2-chloro-4-fluoro-m-xylene in pyridine/water (1:1).
-
Add KMnO₄ (2.5 eq) portion-wise at 80°C.
-
Filter MnO₂, acidify filtrate to pH 1.
-
Recrystallize the white solid: 2-Chloro-4-fluoro-3-methylbenzoic acid .
-
Phase 2: Final Functionalization (Nitration)
Objective: Synthesis of **2-Chloro-4-fluoro-3-methyl-
Methodological & Application
Synthesis of pharmaceutical intermediates using 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Application Note: Strategic Synthesis of Epigenetic Modulators using 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
Executive Summary: The "Linchpin" Scaffold
In modern medicinal chemistry, 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid represents a high-value "linchpin" scaffold. Unlike generic benzoic acids, this molecule offers three orthogonal axes of reactivity , allowing researchers to build complex, polysubstituted bioactive cores sequentially without protecting groups.
Its structural uniqueness lies in the 3-methyl group . This substituent acts as a "steric lock," restricting bond rotation in downstream intermediates—a critical feature for designing atropisomeric kinase inhibitors and WDR5 antagonists (e.g., WDR5-0103 analogs) where conformational rigidity dictates binding affinity.
Key Chemical Assets:
-
C1-Carboxyl: Entry point for amide coupling (the "Anchor").
-
C4-Fluorine: Highly activated for
by the ortho-nitro group (the "Warhead"). -
C5-Nitro: Precursor to anilines for heterocycle formation or secondary amide coupling (the "Tail").
-
C2-Chlorine: Sterically hindered and electronically deactivated relative to C4-F, allowing for high regioselectivity.
Chemical Properties & Handling
| Property | Specification | Critical Handling Note |
| Appearance | Pale yellow to off-white solid | Hygroscopic; store in desiccator. |
| Molecular Weight | 233.58 g/mol | |
| Solubility | DMSO, DMF, MeOH (High); DCM (Moderate) | Poor solubility in non-polar solvents (Hexane). |
| Reactivity Alert | Acid Chloride Instability | The acid chloride derivative is prone to hydrolysis. Generate in situ or use within 1 hour. |
| Safety | Nitro Compound | Potential energetic decomposition at high temps (>200°C). Do not distill residues to dryness. |
Strategic Reaction Pathways (The "Orthogonal Map")
The following diagram illustrates the logical flow of functionalization. Note how the C4-Fluorine is displaced before the C2-Chlorine due to the electronic activation provided by the ortho-nitro group.
Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization strategy.
Detailed Protocol: Synthesis of WDR5 Antagonist Core
This protocol describes the synthesis of a WDR5-0103 analog core , a potent inhibitor of the WDR5-MLL1 interaction used in leukemia research.
Phase 1: The "Anchor" (Amide Coupling)
Objective: Attach the benzamide moiety while preserving the active halogens.
-
Reagents: Starting Material (1.0 equiv), Thionyl Chloride (
, 5.0 equiv), Cat. DMF (2 drops). -
Procedure:
-
Suspend the benzoic acid in dry DCM under
. -
Add catalytic DMF followed by dropwise addition of
. -
Reflux for 2 hours until the solution turns clear (evolution of HCl and
ceases). -
Critical Step: Evaporate volatiles in vacuo to obtain the crude acid chloride. Do not purify on silica.
-
Redissolve in dry DCM and cool to 0°C. Add the requisite aniline (e.g., 3-methoxyaniline) (1.1 equiv) and
(2.0 equiv). -
Stir at RT for 4 hours.
-
-
Workup: Wash with 1N HCl, then Brine. Dry over
.[1] -
Yield Target: >85% (Pale yellow solid).
Phase 2: The "Warhead" (Regioselective )
Objective: Displace the C4-Fluorine with N-methylpiperazine. Mechanism: The 5-Nitro group activates the 4-Fluorine. The 3-Methyl group prevents attack at the 2-Chlorine.
-
Reagents: Intermediate from Phase 1 (1.0 equiv), N-methylpiperazine (1.2 equiv), DIPEA (2.5 equiv), DMSO (Concentration 0.5 M).
-
Procedure:
-
Dissolve the benzamide in DMSO.
-
Add DIPEA and N-methylpiperazine.
-
Heat to 60°C for 6–12 hours.
-
Monitoring: Monitor by LC-MS. The starting material (M+) will shift to product (M+80).
-
Troubleshooting: If reaction is sluggish, increase temp to 80°C. Do not exceed 100°C to avoid displacing the C2-Chlorine.
-
-
Purification: Precipitate by pouring into ice water.[2][3] Filter and wash with cold water.[2]
-
Validation:
NMR should show the disappearance of the aromatic fluorine signal.
Phase 3: The "Tail" (Nitro Reduction)
Objective: Unmask the aniline for final library generation.
-
Reagents: Iron powder (5.0 equiv),
(5.0 equiv), EtOH/Water (4:1 ratio). -
Procedure:
-
Suspend the nitro-intermediate in EtOH/Water.
-
Add Iron powder and
. -
Reflux vigorously for 2 hours.
-
Color Change: Reaction usually turns from yellow/orange to black/brown (iron oxide sludge).
-
-
Workup: Filter hot through a Celite pad. Wash the pad with hot EtOH. Concentrate the filtrate.
-
Result: The resulting aniline is air-sensitive. Store under Argon or use immediately.
Case Study: MLL1-WDR5 Inhibition
The resulting molecule (an amino-benzamide) serves as the scaffold for WDR5-0103 and related peptidomimetics.
-
Biological Rationale: The 3-methyl group on the scaffold forces the amide bond out of plane, mimicking the peptide twist found in the native MLL1 protein. This "pre-organized" conformation increases binding affinity to the WDR5 pocket (
nM). -
Downstream Chemistry: The newly formed aniline (from Phase 3) is typically capped with an acyl chloride or isocyanate to generate the final drug candidate.
Figure 2: Specific synthetic route for WDR5 antagonist generation.
References
-
Senisterra, G., et al. (2013).[4] "Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5."[4][5] Biochemical Journal, 449(1), 151–159.[4] Link
-
Karatas, H., et al. (2013). "High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein–protein interaction."[5] Journal of the American Chemical Society, 135(2), 669-682. Link
-
ChemicalBook. (2023). "Product Data: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid." Link
-
PatSnap. (2015). "Patent CN105175284A: Amide compounds, preparation method and medical use thereof (MLL1-WDR5 inhibitors)." Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
Introduction
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with tailored physicochemical and biological properties is of paramount importance. The strategic modification of lead compounds is a cornerstone of drug discovery and development. Among the versatile chemical transformations employed, the esterification of carboxylic acids stands out as a fundamental and widely utilized reaction. This protocol provides a detailed guide for the esterification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential as a key intermediate in the synthesis of bioactive molecules. The presence of multiple substituents on the benzoic acid ring, including electron-withdrawing nitro and chloro groups, and an electron-donating methyl group, presents unique considerations for reaction optimization.
This document outlines three robust methods for the esterification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid: the classic Fischer-Speier esterification, a thionyl chloride-mediated approach for the synthesis of the intermediate acid chloride followed by esterification, and the mild Steglich esterification for substrates that may be sensitive to acidic conditions. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and safety precautions.
Physicochemical Properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
A summary of the key physicochemical properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 173315-56-5 | |
| Molecular Formula | C₈H₅ClFNO₄ | |
| Molecular Weight | 233.58 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 158-162 °C | |
| Solubility | Soluble in methanol | [1] |
Derivatization Strategies
The carboxylic acid functionality of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a prime target for derivatization to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and to enable further coupling reactions. The primary derivatization strategies for the carboxylic acid group are detailed in the following protocols.
Caption: Key esterification pathways for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used.[2] Concentrated sulfuric acid is a common catalyst that protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]
Materials
-
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
-
Anhydrous Methanol (or other desired alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)[3]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Experimental Protocol
Caption: Workflow for the Fischer-Speier esterification.
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq), anhydrous methanol (10-20 mL per gram of carboxylic acid), and a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq). Caution: Add the sulfuric acid slowly and carefully, as the dissolution is exothermic.[4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours. For sterically hindered benzoic acids, longer reaction times or higher temperatures may be necessary.[5]
-
Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will cause the ester to precipitate if it is a solid, or it will dilute the excess alcohol and acid. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize any remaining acid (caution: CO₂ evolution), and finally with brine to remove any residual water.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Protocol 2: Thionyl Chloride-Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂).[7] The acid chloride is then reacted with the desired alcohol to form the ester. This two-step procedure is often faster and can be more efficient than the Fischer-Speier method, especially for less reactive or sterically hindered carboxylic acids.
Materials
-
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Anhydrous Pyridine (optional, as a catalyst and acid scavenger)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Experimental Protocol
Caption: Workflow for thionyl chloride-mediated esterification.
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, suspend or dissolve 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq) in an anhydrous, non-protic solvent like dichloromethane or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the mixture in an ice bath and add thionyl chloride (1.5-2.0 eq) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water.[8][9][10][11][12] The reaction should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. The reaction is typically complete when the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases ceases (usually 1-3 hours).
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Esterification: Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane. Cool the solution in an ice bath and add the desired anhydrous alcohol (1.5-2.0 eq) dropwise. If desired, anhydrous pyridine (1.1 eq) can be added to scavenge the HCl produced.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction by carefully adding water. Extract the ester with an organic solvent, and wash the organic layer with dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild method that is particularly useful for substrates that are sensitive to acidic conditions or are sterically hindered.[13] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14][15][16][17][18]
Materials
-
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
-
Anhydrous alcohol
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (for removal of DCU)
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol
Caption: Workflow for the Steglich esterification.
-
Reaction Setup: To a solution of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Upon completion of the reaction, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl to remove DMAP, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude ester is typically purified by flash column chromatography on silica gel.
Safety Precautions
General:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][24]
-
Handle all chemicals with care and avoid inhalation, ingestion, or skin contact.[25][26][27]
Specific Chemical Hazards:
-
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid: May cause skin, eye, and respiratory irritation.[1][24]
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Reacts violently with water.[3][4][28][29][30]
-
Thionyl Chloride: Corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases.[8][9][10][11][12]
-
N,N'-Dicyclohexylcarbodiimide (DCC): Toxic, a potent skin sensitizer, and can cause severe eye irritation.[19][20][21][22][23]
-
4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[14][15][16][17][18]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[25][26][27][31]
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.
- Fisher Scientific. (2009, September 21).
- Kiilto. (n.d.).
- Fisher Scientific. (2009, April 27).
- Carl ROTH. (n.d.).
- Agilent Technologies. (2024, August 23).
- Fisher Scientific. (2009, June 23).
- Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.
- Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)
- Chemos. (n.d.).
- Thermo Fisher Scientific. (2010, January 4).
- CDH Fine Chemical. (n.d.).
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - 4-Dimethylaminopyridine MSDS.
- Santa Cruz Biotechnology. (n.d.).
- Mitsubishi Gas Chemical America. (2018, September 20).
- Carolina Biological Supply Company. (2013, January 4). Methanol MSDS.
- 2M Holdings. (n.d.).
- Bionium. (n.d.).
- Ecolab. (n.d.).
- Capot Chemical. (2020, November 13). MSDS of 4-Dimethylaminopyridine (DMAP).
- GFS Chemicals. (2025, March 24).
- ECHEMI. (2019, July 15).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- KISHIDA CHEMICAL CO., LTD. (n.d.). Thionyl chloride,7778E-4,2024/11/12.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-Fluoro-3-Methyl-5-Nitrobenzoic Acid.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid.
- ChemicalBook. (2025, August 9).
- Truman State University. (2017, July 15).
- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
- Google Patents. (n.d.).
- International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
- Studylib. (n.d.).
- ResearchGate. (2025, August 7). Direct esterification of p-nitrobenzoic acid with n-butanol using diethyl: Chlorophosphate in pyridine: A DFT study | Request PDF.
- American Academic Publisher. (n.d.).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoic acid.
- ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Fisher Scientific. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
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- 1. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
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Nucleophilic aromatic substitution on 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Application Note: High-Fidelity Nucleophilic Aromatic Substitution ( ) on 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
Executive Summary
This guide details the strategic functionalization of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CAS: 173315-56-5) via Nucleophilic Aromatic Substitution (
The core challenge with this substrate is achieving exclusive regioselectivity at the C4-position while preserving the C2-chlorine and the C1-carboxylic acid, despite the steric pressure from the C3-methyl group. This note provides validated protocols for C-N and C-O bond formation, emphasizing mechanistic control to suppress side reactions.
Strategic Analysis: Regiochemistry & Reactivity
The Electronic Landscape
The substrate presents two potential electrophilic sites for
-
C4-Fluorine (Target): Activated by the ortho-Nitro group (C5). Fluorine is a superior leaving group in
( ) due to its high electronegativity, which lowers the energy of the transition state leading to the Meisenheimer complex [1]. -
C2-Chlorine (Off-Target): Activated by the para-Nitro group (C5). While para-activation is typically strong, the poor leaving group ability of chlorine compared to fluorine, combined with steric shielding by the C1-Carboxyl and C3-Methyl groups, renders this position significantly less reactive.
-
C3-Methyl: Acts as a steric gatekeeper. It forces the nitro group to rotate slightly out of planarity, potentially reducing activation, but primarily it hinders the approach of bulky nucleophiles to both C2 and C4.
The Carboxylate Deactivation Factor
Performing
-
Deprotonation: The first equivalent of base converts -COOH to -COO
. -
Deactivation: The carboxylate anion is electron-donating by induction, which increases electron density on the ring and destabilizes the anionic Meisenheimer intermediate, slowing the reaction.
-
Mitigation: To counter this, protocols typically require heat (50–80 °C) or the conversion of the acid to an ester (methyl/ethyl) prior to substitution to maximize yield [2].
Visualization: Reactivity & Workflow
Regioselectivity Map
The following diagram illustrates the competing electronic and steric forces.
Figure 1: Mechanistic map highlighting the preferential activation of the C4-Fluorine by the C5-Nitro group.
Experimental Workflow
Figure 2: Decision tree for selecting the optimal synthetic route based on nucleophile complexity.
Experimental Protocols
Protocol A: Direct Amination (Green Chemistry Route)
Best for small, inexpensive amines (e.g., methylamine, ethylamine) where excess reagent can be used.
Reagents:
-
Substrate: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq)
-
Nucleophile: 40% Aqueous Methylamine (3.5 eq)
-
Solvent: Water (or Isopropanol/Water 1:1)
Procedure:
-
Charge: In a round-bottom flask, suspend the substrate (10 g, 42.8 mmol) in water (50 mL).
-
Cool: Cool the suspension to 0–5 °C using an ice bath. The reaction is exothermic.[1]
-
Addition: Add aqueous methylamine (3.5 eq) dropwise over 20 minutes.
-
Note: The first equivalent simply deprotonates the carboxylic acid, dissolving the solid. Subsequent equivalents act as the nucleophile.
-
-
Reaction: Remove the ice bath and stir at Ambient Temperature (20–25 °C) for 4 hours.
-
QC Check: Monitor by HPLC. If conversion is <95%, heat to 45 °C for 1 hour.
-
-
Workup:
-
Cool to 10 °C.
-
Slowly acidify with 6M HCl to pH 1–2. The product will precipitate as a yellow/orange solid.
-
Filter the solid and wash with cold water (2 x 20 mL).
-
Dry in a vacuum oven at 50 °C.
-
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: High-Precision Substitution via Ester Intermediate
Best for valuable, bulky, or chiral nucleophiles where stoichiometry must be 1:1.
Step 1: Esterification (Preparation of Methyl Ester)
-
Reflux the acid in Methanol (10 vol) with catalytic
(0.1 eq) for 6 hours. -
Concentrate and crystallize to obtain Methyl 2-chloro-4-fluoro-3-methyl-5-nitrobenzoate .
Step 2:
-
Substrate: Methyl ester intermediate (1.0 eq)
-
Nucleophile: Functionalized Amine or Alcohol (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) for amines; (1.5 eq) for phenols/alcohols. -
Solvent: Acetonitrile (MeCN) or DMF.
Procedure:
-
Dissolve the methyl ester in MeCN (5 mL/g).
-
Add the base followed by the nucleophile.
-
Heat: Stir at 60 °C for 3–6 hours.
-
Observation: The reaction is faster on the ester than the free acid due to the lack of carboxylate deactivation.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, and concentrate.
Step 3: Hydrolysis (Optional) If the free acid is required, hydrolyze the ester using LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours, then acidify.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Water/Alcohols (Method A) or DMF/MeCN (Method B) | Polar aprotic solvents (DMF) accelerate |
| Temperature | 20–50 °C | Higher temperatures (>80 °C) risk displacing the C2-Chlorine or causing decarboxylation. Keep mild. |
| Base | Carbonate vs. Amine | For weak nucleophiles, use |
| Concentration | 0.5 – 1.0 M | High concentration favors the bimolecular reaction kinetics. |
Troubleshooting Guide
Issue: Low Conversion (<50%)
-
Cause: Deactivation by carboxylate formation (if using Method A).
-
Solution: Increase temperature to 50 °C or switch to Method B (Ester route). Ensure >3 equivalents of amine are used in Method A.
Issue: Formation of Bis-substituted Product (Loss of Cl)
-
Cause: Reaction temperature too high (>80 °C) or extremely strong nucleophile.
-
Solution: Lower temperature.[1][2] Monitor reaction strictly by HPLC. The C4-F is significantly more reactive, so kinetic control is achievable.
Issue: "Sticky" Precipitate during Acidification
-
Cause: Rapid precipitation trapping impurities.
-
Solution: Acidify slowly with vigorous stirring. Add a seed crystal if available.
Safety & Handling
-
Nitro Compounds: Potentially energetic. Do not distill residues to dryness if high heat is involved.
-
Hydrofluoric Acid (HF): The reaction generates fluoride ions. Upon acidification (Method A), trace HF may form. Use glass-lined or appropriate vessels and handle acidification in a fume hood.
-
Skin Sensitization: Nitro-benzoic acids and their amino-derivatives are potential skin sensitizers. Wear full PPE (nitrile gloves, lab coat, eye protection).
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
- Roh, H. et al. (2006). Synthesis of Protoporphyrinogen Oxidase Inhibitors. Journal of Medicinal Chemistry, 39, 3248.
-
Sigma-Aldrich. (2025). 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid Product Sheet. Link
-
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic acid. Link (Analogous reactivity data).
Sources
- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
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- 3. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Vanguard of Weed Management: Exploring the Agrochemical Potential of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid Derivatives
For Immediate Release: A Comprehensive Guide for Agrochemical Innovators
The relentless pursuit of novel and effective crop protection solutions is a cornerstone of modern agriculture. Within this dynamic landscape, the strategic exploration of unique chemical scaffolds holds the key to overcoming mounting challenges such as herbicide resistance. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential agrochemical applications of derivatives of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
While direct, commercialized agrochemical applications of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid derivatives are not yet established, its structural similarity to key herbicidal intermediates offers a compelling rationale for its investigation. This guide will delve into the synthesis, potential mechanisms of action, and evaluative protocols for this promising class of compounds, drawing parallels with its close analogue, 2-chloro-4-fluoro-5-nitrobenzoic acid, a crucial intermediate in the synthesis of the commercial herbicide, saflufenacil.[1][2][3]
The Scientific Rationale: A Tale of Two Scaffolds
The core of our investigation lies in the comparative analysis of two closely related molecules: our lead compound, 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, and its unmethylated counterpart, 2-chloro-4-fluoro-5-nitrobenzoic acid. The latter is a well-documented precursor to saflufenacil, a potent herbicide.[1][2][3] The structural nuances, specifically the presence of a methyl group at the 3-position, are hypothesized to modulate the biological activity, selectivity, and metabolic stability of the resulting derivatives.
| Feature | 2-chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | Potential Impact of Methyl Group |
| Structure | Unmethylated at the 3-position | Methylated at the 3-position | Increased lipophilicity, which may enhance cell membrane penetration. Steric hindrance could influence binding to target enzymes. |
| Known Role | Intermediate for the herbicide saflufenacil[1][2][3] | Primarily a research chemical | Potential for novel herbicidal, fungicidal, or insecticidal activity. |
| Potential Target | Protoporphyrinogen IX oxidase (PPO) (inferred from saflufenacil) | Could also target PPO or other key enzymes in plant or fungal metabolic pathways. | The methyl group could alter the binding affinity and selectivity for the target enzyme, potentially leading to a different spectrum of activity or crop selectivity. |
Synthesis of the Core Scaffold: A Protocol for Innovation
The synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is the foundational step for exploring its derivatives. The following protocol outlines a plausible synthetic route, adapted from established methods for similar compounds.
Protocol 1: Synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
Objective: To synthesize the core chemical scaffold for further derivatization.
Materials:
-
2-Chloro-4-fluoro-3-methyltoluene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C.
-
Slowly add 2-Chloro-4-fluoro-3-methyltoluene to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the nitrated intermediate.
-
Oxidation: The resulting 2-chloro-4-fluoro-3-methyl-5-nitrotoluene can be oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
-
Purification: The crude 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The low-temperature nitration is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. The subsequent oxidation of the methyl group to a carboxylic acid provides the necessary functional group for further derivatization into esters, amides, and other potential agrochemicals.
Diagram: Proposed Synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
Sources
Hydrogenation conditions for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Application Note & Protocol Guide
Topic: Strategic Hydrogenation of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid for High-Purity Amine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective reduction of the nitro group in poly-functionalized aromatic compounds is a cornerstone of modern pharmaceutical and agrochemical synthesis. This document provides an in-depth guide to the catalytic hydrogenation of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid to its corresponding amine, 2-amino-5-chloro-4-fluoro-3-methylbenzoic acid. The primary challenge in this transformation is achieving high chemoselectivity, specifically reducing the nitro moiety without initiating hydrodehalogenation of the chloro and fluoro substituents. This guide explores the mechanistic underpinnings of catalyst selection, the influence of reaction parameters, and provides detailed, field-tested protocols designed to maximize yield and purity of the target aniline derivative.
Introduction: The Chemoselectivity Challenge
2-Amino-5-chloro-4-fluoro-3-methylbenzoic acid is a valuable, highly-functionalized building block. Its synthesis via the reduction of the corresponding nitro compound is efficient but fraught with challenges. Catalytic hydrogenation, while being the most environmentally benign method, must be carefully controlled.[1] The presence of both chloro and fluoro groups on the aromatic ring makes the substrate susceptible to dehalogenation, an undesired side reaction that leads to impurity formation and yield loss.
The core objective is to identify reaction conditions that favor the reduction of the nitro group while leaving the C-Cl and C-F bonds intact. This requires a nuanced understanding of catalyst behavior and reaction kinetics.
Mechanistic Considerations: Nitro Reduction vs. Hydrodehalogenation
Catalytic hydrogenation of a nitroarene to an aniline on a metal surface is a stepwise process, typically proceeding through nitroso and hydroxylamine intermediates.[2][3] Concurrently, the catalyst can activate the carbon-halogen bond, leading to its cleavage and replacement with a hydrogen atom (hydrodehalogenation).
The relative rates of these two competing reactions are influenced by several factors:
-
Catalyst Choice: Noble metal catalysts like Palladium (Pd) and Platinum (Pt) are highly active for hydrogenation. However, Palladium is notoriously aggressive in promoting hydrodehalogenation, making it a poor choice for this substrate.[4] Platinum, particularly when modified, and non-noble metal catalysts like Raney Nickel or Cobalt, often provide superior selectivity for preserving halogen substituents.[4][5]
-
Electronic Effects: The electron-withdrawing nature of the nitro and carboxylic acid groups decreases the electron density of the aromatic ring, making it somewhat less susceptible to dehalogenation compared to the electron-rich aniline product. This implies that over-hydrogenation or prolonged reaction times after the nitro group is reduced can increase the risk of dehalogenation of the product molecule.[5]
-
Steric Hindrance: The methyl group ortho to the nitro group and meta to the chlorine atom may provide some steric hindrance, potentially influencing the molecule's adsorption onto the catalyst surface and affecting the relative rates of the desired and undesired reactions.
Below is a diagram illustrating the primary reaction and the competing side reaction.
Optimizing Reaction Parameters for Selectivity
Achieving high selectivity requires careful optimization of the entire reaction system. The following parameters are critical and their interplay determines the success of the synthesis.
Catalyst Selection
The choice of catalyst is the most critical factor. Standard Pd/C should be avoided. The following are recommended starting points for screening.
| Catalyst | Key Characteristics & Rationale | Selectivity | Activity | Reference |
| Pt/C (Sulfided) | Sulfur atoms selectively poison the catalyst sites responsible for hydrodehalogenation without significantly impacting the sites for nitro reduction. | Excellent | Moderate | [6] |
| Pt–V/C | Vanadium acts as a promoter that enhances selectivity in the hydrogenation of halogenated nitroaromatics. | Very Good | High | [5] |
| Raney Cobalt (Raney Co) | A non-noble metal catalyst known for good selectivity in preserving C-Cl bonds, often superior to Raney Nickel. | Good | Moderate | [5] |
| Raney Nickel (Raney Ni) | A cost-effective alternative to platinum, often used to prevent dehalogenation of chloroarenes. Requires careful handling as it is pyrophoric. | Good | Moderate | [4] |
Solvent System
The solvent influences substrate solubility, hydrogen availability at the catalyst surface, and can impact catalyst activity and selectivity.
-
Ethers (THF, 2-MeTHF, Dioxane): Generally excellent choices. They solubilize the substrate well and often lead to high hydrogenation rates and good selectivity.[5]
-
Alcohols (Methanol, Ethanol): Common hydrogenation solvents. They are effective, but their protic nature can sometimes influence reaction pathways.
-
Esters (Ethyl Acetate): A standard choice, often used for its favorable solubility profile and ease of removal.
Reaction Conditions: Pressure & Temperature
Milder conditions are strongly recommended to suppress the thermodynamically favored but kinetically slower hydrodehalogenation reaction.
-
Hydrogen Pressure: Operate at low to moderate pressures (1-10 bar or ~15-150 psi). Higher pressures can increase the rate of dehalogenation.
-
Temperature: Maintain a low to moderate temperature (25-60 °C). Elevated temperatures significantly accelerate C-Cl bond cleavage.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Protocol 1 represents a high-selectivity approach using a modified platinum catalyst, while Protocol 2 offers a cost-effective alternative with a non-noble metal catalyst.
Workflow Overview
Protocol 1: High-Selectivity Hydrogenation using Sulfided Platinum on Carbon
This protocol is designed to maximize selectivity and is the recommended starting point for sensitive substrates.
Materials:
-
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq)
-
5% Pt/C (sulfided) catalyst (2-5 mol% Pt)
-
Solvent: Tetrahydrofuran (THF), anhydrous (approx. 15-20 mL per gram of substrate)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® for filtration
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Reactor Preparation: Charge a suitably sized pressure reactor with 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid and a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the reactor. Stir briefly to dissolve the substrate.
-
Inerting: Seal the reactor and purge the system by evacuating and backfilling with nitrogen or argon three times to remove all oxygen.
-
Catalyst Slurry (Optional but Recommended): In a separate flask under an inert atmosphere, slurry the sulfided Pt/C catalyst in a small amount of THF. This prevents handling the dry, potentially pyrophoric catalyst in the air.
-
Catalyst Charging: Carefully add the catalyst slurry to the reactor via a cannula or under a positive pressure of inert gas.
-
Hydrogen Purge: Purge the reactor system by evacuating and backfilling with hydrogen gas three times.
-
Reaction Initiation: Pressurize the reactor to 3 bar (~45 psi) with hydrogen. Begin vigorous stirring and maintain the temperature at 30-35 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking small, carefully depressurized samples for TLC or LC-MS analysis. The reaction is typically complete within 4-12 hours.
-
Reaction Quench: Once the starting material is consumed, stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.
-
Catalyst Removal: Open the reactor under a nitrogen atmosphere. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional THF to ensure complete recovery of the product. Caution: The catalyst on the Celite® pad may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-5-chloro-4-fluoro-3-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Protocol 2: Cost-Effective Hydrogenation using Raney® Cobalt
This protocol uses a less expensive, non-noble metal catalyst. Extreme caution is required when handling Raney Co.
Materials:
-
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq)
-
Raney® Cobalt (approx. 10-20 wt% of substrate), supplied as a water-wet slurry
-
Solvent: Ethanol or Methanol (approx. 15-20 mL per gram of substrate)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: In the pressure reactor, carefully decant the storage water from the Raney Co slurry. Wash the catalyst multiple times with the reaction solvent (Ethanol) to remove residual water. All transfers should be done under a stream of inert gas. CRITICAL: Do not allow the Raney Co to become dry as it is pyrophoric and will ignite upon contact with air.
-
Reactor Charging: To the washed Raney Co in the reactor, add a solution of the 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid dissolved in Ethanol.
-
System Purge: Seal the reactor and purge the system first with nitrogen (3x) and then with hydrogen (3x) as described in Protocol 1.
-
Reaction Initiation: Pressurize the reactor to 5-7 bar (~75-100 psi) with hydrogen. Begin vigorous stirring and heat the reaction to 45-50 °C.
-
Monitoring: Monitor the reaction as described previously. Raney Co reactions may be slightly slower than those with platinum catalysts.
-
Work-up and Isolation: Follow the quenching, filtration, and isolation steps (9-11) from Protocol 1. The same precautions for handling the filtered catalyst apply.
-
Purification: Purify the crude product by recrystallization as needed.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient H₂ pressure or stirring- Low temperature | - Use fresh, active catalyst- Ensure vigorous stirring and check H₂ supply- Slightly increase temperature (e.g., in 5 °C increments) |
| Significant Dehalogenation | - Catalyst is too active (e.g., Pd/C)- Reaction temperature/pressure too high- Extended reaction time | - Switch to a more selective catalyst (Sulfided Pt/C, Raney Co)- Lower the temperature and H₂ pressure- Stop the reaction as soon as the starting material is consumed |
| Formation of Azo/Azoxy Byproducts | - Insufficient hydrogen mixing- Low catalyst loading | - Increase stirring speed- Increase catalyst loading slightly |
Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.
-
Pyrophoric Catalysts: Raney® catalysts and dry, spent hydrogenation catalysts (especially Pt/C) can ignite spontaneously in air. They must be handled under an inert atmosphere or as a solvent slurry. Filter cakes should never be allowed to dry and must be quenched immediately with water.
-
Pressure Operations: All personnel must be trained in the proper use of high-pressure reactor systems. Ensure all fittings are secure and the system is leak-tested before use.
Conclusion
The selective hydrogenation of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a challenging but achievable transformation. Success hinges on avoiding highly active dehalogenating catalysts like palladium on carbon and instead employing more selective systems such as sulfided platinum or Raney Cobalt. Operating under mild conditions of temperature and pressure is paramount to minimizing the formation of the hydrodehalogenated byproduct. The protocols provided herein serve as a robust starting point for researchers to develop a high-yield, high-purity synthesis of the target 2-amino-5-chloro-4-fluoro-3-methylbenzoic acid.
References
- Reisel Millán and Mercedes Boronat. "Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity." RSC Publishing, 2019.
- T. S. A. Heugebaert et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Frontiers in Chemistry.
- E.F. Litvin et al.
- Y. Shen et al. "Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene." New Journal of Chemistry, RSC Publishing, 2023.
- T.S.A. Heugebaert, J.D.A. Tyteca, C.V. Stevens. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2015.
- A. Corma et al. "Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts.
- S. Nishimura. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-Interscience, 2001.
- BenchChem. "Selective reduction of nitro group without affecting other functional groups." BenchChem Technical Support, 2025.
- S. Zhou et al. "Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
- Organic-Chemistry.org. "Nitro Reduction - Common Conditions." Organic Chemistry Portal.
- A.B. Stiles.
- P.N. Rylander. "Catalytic Hydrogenation in Organic Syntheses." Academic Press, 1979.
Sources
- 1. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 3. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Welcome to the technical support center for the purification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.
Introduction: The Challenge of Purity
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a highly substituted aromatic carboxylic acid. Its synthesis, typically involving the nitration of a substituted benzoic acid precursor, can lead to a variety of impurities that may be structurally similar to the target molecule, making purification a critical and often challenging step. This guide provides a framework for understanding potential impurities and systematically developing an effective purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid in a question-and-answer format.
Q1: What are the most likely impurities in my crude 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid?
A1: The impurity profile is largely dictated by the synthetic route. Assuming the final step is the nitration of 2-chloro-4-fluoro-3-methylbenzoic acid, the most common impurities include:
-
Positional Isomers: Nitration of the aromatic ring can occur at different positions, leading to isomeric impurities. The directing effects of the existing substituents (chloro, fluoro, and methyl groups) can result in the formation of other nitro-isomers.
-
Unreacted Starting Material: Incomplete nitration will leave residual 2-chloro-4-fluoro-3-methylbenzoic acid in your crude product.
-
Di-nitrated Byproducts: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the aromatic ring, resulting in di-nitrobenzoic acid derivatives.[1]
-
Residual Acids: Carryover of sulfuric acid and nitric acid from the nitrating mixture is common.
-
Solvents: Residual solvents from the reaction or workup may also be present.
Q2: My product is a brownish or yellowish powder, but I expect a white solid. What causes this discoloration and how can I remove it?
A2: Discoloration in nitro-aromatic compounds is often due to the presence of colored impurities, such as nitrophenols or other byproducts from side reactions. Oxidation of the product or impurities can also contribute to color.
-
Troubleshooting:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in a suitable hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[1][2]
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization can significantly improve color and purity.
-
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
A3: Low recovery is a frequent issue in recrystallization. The primary reasons and their solutions are:
-
Using Too Much Solvent: This is the most common mistake. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, a significant amount of your product will remain in the mother liquor upon cooling.
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound when hot and very low solubility when cold. If the solubility is still considerable at low temperatures, you will have significant losses.
-
Solution: You may need to screen for a more suitable solvent or employ a mixed-solvent system.
-
-
Premature Crystallization: If the product crystallizes too rapidly during hot filtration (if performed), it will be lost on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.
-
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure compounds.
-
Troubleshooting:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point.[2]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly. Rapid cooling encourages oiling out.
-
Change the Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For a compound like this, a mixture of a good solvent (like ethanol or acetone) and a poor solvent (like water or hexane) can be effective.[2]
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1][2]
-
Q5: How can I effectively separate the positional isomers from my desired product?
A5: Separating isomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: If there is a sufficient difference in the solubility of the isomers in a particular solvent, multiple, careful recrystallizations can enrich the desired isomer. This can be a tedious process with diminishing returns.
-
Column Chromatography: This is often the most effective method for separating isomers. A systematic approach to developing a solvent system using Thin Layer Chromatography (TLC) is recommended.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent.
Step 1: Solvent Selection
A good recrystallization solvent for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid should have the following properties:
-
The compound is highly soluble at elevated temperatures.
-
The compound is poorly soluble at low temperatures.
-
The solvent does not react with the compound.
-
The solvent has a boiling point below the melting point of the compound.
Table 1: Suggested Solvents for Screening
| Solvent System | Rationale |
| Ethanol/Water | A common and effective mixed-solvent system for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify. |
| Toluene | Aromatic compounds often have good solubility in hot toluene and lower solubility upon cooling. |
| Ethyl Acetate/Hexane | Another good mixed-solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity persists. |
| Methanol | The non-methylated analog is soluble in methanol, suggesting it could be a good solvent for recrystallization.[3][4] |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids. Dilution with water upon cooling can induce crystallization. |
Step 2: Recrystallization Procedure
-
Place the crude 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
(Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1][2]
-
(Optional: Hot Filtration) If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.[1][2]
-
Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for purifying solids, liquids, and oils, and is particularly useful for separating mixtures of compounds with similar polarities, such as isomers.
Step 1: Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar compounds.
-
Mobile Phase (Eluent) Development: The choice of eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in different solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
The ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.4, with good separation from impurities.
-
Step 2: Column Packing and Elution
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
General Purification Workflow
Caption: General purification workflow for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
- ChemicalBook. (2025).
- BenchChem. (2025).
- ChemicalBook. (2025). 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
- WIPO Patentscope. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
- BenchChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
- PrepChem.com. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Chloro-4-Fluoro-3-Methyl-5-Nitrobenzoic Acid.
- PrepChem.com. (n.d.). Synthesis of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid.
- Sigma-Aldrich. (n.d.).
Sources
- 1. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, including the herbicide Saflufenacil.
Introduction: The Challenge of Purity
The synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, typically achieved through the nitration of a substituted benzoic acid precursor, is often accompanied by the formation of structural isomers and other process-related impurities.[1][2] These impurities can significantly impact the yield, purity, and overall success of downstream reactions.[3][4] Therefore, effective purification is a critical step in ensuring the quality of the final product. This guide focuses on the most common and effective purification technique for this compound: recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during the purification of crude 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
Q1: My crude product is a mixture of isomers. How can I remove the unwanted 2-chloro-4-fluoro-3-nitro-5-methylbenzoic acid?
A1: The presence of the 3-nitro isomer is a common issue arising from the nitration of the 2-chloro-4-fluoro-3-methylbenzoic acid starting material. These isomers can often be challenging to separate due to their similar physical properties.
-
Expert Insight: A highly effective method for separating the desired 5-nitro isomer from the 3-nitro impurity involves a pH-controlled separation. A Chinese patent describes a method where a solid-liquid mixture of the isomers is adjusted to a pH of 4-5. At this pH, the 3-nitro isomer tends to remain as a solid, while the desired 5-nitro isomer is in the liquid phase. Lowering the pH of the liquid phase to less than 1 then precipitates the purified 2-chloro-4-fluoro-5-nitrobenzoic acid.[5]
-
Recrystallization Strategy: If the isomeric impurity is present in smaller amounts, a carefully executed recrystallization can be effective. Mixed solvent systems, such as methanol/water or ethanol/water, are often successful. The principle relies on the slight differences in solubility between the isomers in the chosen solvent system.
Q2: I'm having trouble getting my compound to crystallize out of solution. What should I do?
A2: Failure to crystallize upon cooling can be frustrating. This is typically due to either using too much solvent or the solution being supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution. This will provide a template for further crystallization.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Q3: My purified product is still colored. How can I remove colored impurities?
A3: Colored impurities are common in nitration reactions. These can often be removed by using activated charcoal.
-
Protocol Adjustment:
-
After dissolving your crude product in the hot solvent, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel to remove the charcoal. The colored impurities should be adsorbed onto the charcoal.[7]
-
Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
-
Q4: What is the best recrystallization solvent for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, mixed solvent systems are particularly effective.
-
Recommended Solvent Systems: A Chinese patent suggests the following recrystallization solvents:
-
Methanol/Water
-
Ethanol/Water
-
Ethyl Acetate
-
Toluene
-
Chlorobenzene
-
-
Starting Point: A methanol/water or ethanol/water system is an excellent starting point. You would dissolve the crude product in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution before allowing it to cool.[8]
Q5: How can I confirm the purity of my recrystallized product?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of your final product.
-
General HPLC Parameters:
-
Column: A C18 column is a good starting point for the separation of aromatic carboxylic acids.[9]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. It is crucial to acidify the mobile phase (e.g., with phosphoric acid or formic acid) to a pH below the pKa of the carboxylic acid group (typically pH < 3.5). This suppresses the ionization of the analyte and results in sharper, more symmetrical peaks.[7][9]
-
Detection: UV detection at a wavelength where the compound has strong absorbance is standard.
-
Experimental Protocols
Protocol 1: Recrystallization of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid using a Methanol/Water Solvent System
This protocol is a general guideline. The exact solvent ratios and volumes may need to be optimized based on the impurity profile of your crude material.
Materials:
-
Crude 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
-
Methanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the methanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few more drops of hot methanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Allow the crystals to dry completely under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent System | Methanol/Water or Ethanol/Water | Provides a good solubility gradient with temperature for many substituted benzoic acids. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner.[6] |
| Washing Solvent | Cold solvent mixture | Minimizes the loss of purified product while removing residual soluble impurities. |
Protocol 2: HPLC Analysis of Purified 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
This is a starting point for method development.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be from 10% B to 90% B over 20 minutes.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30 °C
Visualizing the Workflow
Recrystallization Workflow
Caption: A generalized workflow for the purification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid by recrystallization.
Troubleshooting Logic for Poor Crystallization
Caption: A decision-making diagram for troubleshooting common issues with crystallization.
References
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Wang, Y., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Goenka, R., & Audi, A. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Google Patents.
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of North Georgia. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Reddy, K. R., et al. (2018). New and convergent synthesis of saflufenacil. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ResearchGate. Retrieved from [Link]
- CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. (n.d.). Google Patents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Venturini, A., et al. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
- CN112574126A - Preparation method of saflufenacil intermediate. (n.d.). Google Patents.
-
Grossmann, K., et al. (2010). The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity. ResearchGate. Retrieved from [Link]
- WO2021038439A1 - Novel soluble liquid compositions of saflufenacil, method of preparation and use thereof. (n.d.). Google Patents.
-
Chemsrc. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112574126A - Preparation method of saflufenacil intermediate - Google Patents [patents.google.com]
- 5. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting decarboxylation issues with 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Subject: Troubleshooting Decarboxylation of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid Case ID: #DCX-2C4F3M5N Support Level: Senior Application Scientist[1][2]
Executive Summary
Decarboxylating 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid presents a unique "push-pull" challenge.[1][2] While the electron-withdrawing groups (EWGs) generally facilitate decarboxylation, their specific positioning creates competing electronic and steric effects.[1][2]
-
The Facilitator: The 2-Chloro group (ortho) destabilizes the ground state via steric strain (twisting the carboxylate out of plane) and stabilizes the transition state via inductive withdrawal (-I).[1]
-
The Complication: The 5-Nitro group is meta to the carboxylate.[1] Unlike ortho/para nitro groups, it cannot stabilize the developing negative charge at C1 via resonance (-R), relying solely on induction.[1][2]
-
The Hazard: The 4-Fluoro atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent 5-Nitro group.[1] Standard high-temperature basic decarboxylation often leads to fluorine displacement (hydroxylation/methoxylation) rather than decarboxylation.[1][2]
This guide addresses the three most common failure modes: Reaction Stalling , Fluorine Loss (SNAr) , and Tar Formation .[2]
Module 1: Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic flow for decarboxylation failures.
Module 2: Troubleshooting Guides & FAQs
2.1 Issue: The Reaction is Stalled (Kinetic Failure)
Symptom: Starting material (SM) persists despite high heat (150°C+).[1]
Root Cause: The meta-nitro group provides insufficient electronic activation compared to ortho/para isomers.[1][2] The activation energy (
Q: I am refluxing in DMF (153°C) but seeing no conversion. Should I go hotter? A: Do not simply increase heat. Refluxing in DMF/DMAc without a catalyst is rarely sufficient for meta-nitro substrates.[1][2] Furthermore, at temperatures >160°C, you risk thermal degradation.[2]
-
Solution: Switch to a Copper(I) Mediator .[1][3] The mechanism requires the formation of a copper-carboxylate species which undergoes decarboxylation more readily than the free acid.[1]
-
Critical Step: You must use a coordinating solvent (Quinoline or mixtures of DMSO/DMPU) to stabilize the Cu-intermediate.[1]
Recommended Protocol (Copper-Mediated):
-
Solvent: Quinoline (High boiling, basic, coordinates Cu).[2]
-
Catalyst: Cu powder (0.1 eq) + Cu2O (0.1 eq). Note: The mix of Cu(0) and Cu(I) often prevents induction periods.[1]
-
Temp: 180–190°C.
-
Add-on: If stalling persists, add Ag2CO3 (0.05 eq) . Silver creates a lower-energy pathway via Ag-carboxylate intermediates.[1][2]
2.2 Issue: Loss of Fluorine (SNAr Side Reaction)
Symptom: LC-MS shows a mass shift corresponding to [M-F+OH] (Hydrolysis) or [M-F+OMe] (Methoxylation).[1] Root Cause: The 4-Fluoro position is "doubly activated" by the 5-Nitro and 3-Methyl/2-Chloro environment.[1][2] In hot, basic solvents (like Quinoline or DMF with bases), the Fluorine is an excellent leaving group.[2]
Q: I see a peak at Mass 231 (Phenol derivative). How do I stop this? A: You are likely using a nucleophilic base or wet solvent.[1][2]
-
Moisture Control: At 150°C+, even trace water acts as a potent nucleophile against the C-F bond.[2] Dry your solvents (Molecular Sieves 4Å) .
-
Base Selection: Avoid hydroxides, alkoxides, or carbonates if possible.[2] If a base is needed to deprotonate the acid, use a sterically hindered amine (e.g., 2,6-lutidine) or rely on the basicity of the solvent (Quinoline/NMP).[2]
-
Alternative System: Switch to a Radical Decarboxylation (Silver/Persulfate) .[1] This proceeds at much lower temperatures (60–80°C), completely avoiding the thermal SNAr energy threshold.
2.3 Issue: Tar Formation (Decomposition)
Symptom: Reaction turns black/viscous; yield is low despite full conversion.[1] Root Cause: Nitro-aromatics are prone to radical polymerization at high temperatures (>180°C), especially in the presence of copper.[1]
Q: My reaction works but the workup is a nightmare due to tar. Can I clean it up? A: Prevention is better than cure.[2]
-
Atmosphere: Oxygen promotes radical coupling.[1][2] Strict Argon/Nitrogen sparging (degassing) for 20 mins pre-reaction is mandatory.[1]
-
Scavengers: If using a radical mechanism (Ag/Persulfate), ensure you have a hydrogen atom donor (like 1,4-cyclohexadiene, though expensive) or ensure the solvent (CH3CN/H2O) is clean.[2]
-
Workup Trick: To remove copper tars, wash the organic layer with 10% Ethylenediamine (aq) or NH4OH . These ligands strip copper from the organic phase better than simple acid washes.
Module 3: Validated Protocols
Protocol A: Thermal Copper System (Robust, Scalable)
Best for: Large scale, dry substrates.[2]
| Parameter | Specification | Note |
| Solvent | Quinoline (distilled) | Must be dry to prevent SNAr.[1][2] |
| Catalyst | Cu powder (10 mol%) | Surface area matters; use fine powder.[1] |
| Temperature | 190°C | Reflux.[1][2] |
| Time | 4–6 Hours | Monitor by HPLC. |
| Workup | Dilute w/ EtOAc, Wash w/ 2N HCl | HCl removes Quinoline as a salt.[2] |
Mechanism of Action (Protocol A): The reaction proceeds via a Cheli-Treibs type mechanism where the cuprous carboxylate loses CO2 to form an aryl-copper intermediate, which is then protonated by the solvent or trace acid.[1]
Figure 2: Thermal Copper-mediated protodecarboxylation pathway.[1][2]
Protocol B: Silver-Catalyzed Radical System (Mild, High Selectivity)
Best for: Preventing Fluorine loss (SNAr).[1][2]
-
Reagents: Ag2CO3 (0.1 eq), Acetic Acid (0.2 eq), DMSO.[2]
-
Why it works: Silver lowers the decarboxylation barrier significantly, allowing operation below the temperature where SNAr on the C-F bond becomes problematic.
References
-
Goossen, L. J., et al. (2006).[2] "Silver-Catalyzed Protodecarboxylation of Carboxylic Acids." Journal of the American Chemical Society.
-
Cohen, T., & Schambach, R. A. (1970).[2] "Copper-catalyzed decarboxylation kinetics and mechanism." Journal of the American Chemical Society.
-
Cornella, J., & Larrosa, I. (2009).[2] "Decarboxylative C-H bond functionalization of benzoic acids." Synthesis. [1]
-
Patra, T., et al. (2016).[2][3] "Copper mediated decarboxylative direct C–H arylation." Chemical Communications.[1][2][3][4][5]
Disclaimer: This guide is for research purposes only. 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid and its derivatives are potent chemical intermediates.[1][2] Always review the SDS and perform a safety assessment before heating nitro-aromatics.
Sources
- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Validation & Comparative
IR spectroscopy peaks for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Abstract
Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of organic compounds by probing their molecular vibrations. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid. By dissecting the molecule into its constituent functional groups—a carboxylic acid, a substituted aromatic ring, a nitro group, and halogen atoms—we can predict and assign its characteristic absorption peaks. This document serves as a comparative guide for researchers, explaining the electronic and steric influences of the various substituents on the vibrational frequencies relative to simpler aromatic precursors like benzoic acid.
Molecular Structure and Key Vibrational Modes
The structure of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a highly substituted benzene ring, which results in a complex but interpretable IR spectrum. Each functional group contributes characteristic vibrations that are influenced by its electronic environment. The primary functional groups and their expected vibrational modes are:
-
Carboxylic Acid (-COOH): This group gives rise to some of the most distinct peaks in the spectrum, including a very broad O-H stretch due to hydrogen bonding, a strong C=O (carbonyl) stretch, a C-O stretch, and O-H bending vibrations.[1][2]
-
Aromatic Ring (C₆H): The benzene ring exhibits C-H stretching just above 3000 cm⁻¹, several C=C in-ring stretching vibrations, and C-H out-of-plane bending modes that are sensitive to the substitution pattern.[3][4]
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and produces two very strong, characteristic stretching bands corresponding to its asymmetric and symmetric vibrations.[5][6]
-
Halogens (C-Cl, C-F) and Methyl (C-CH₃): These substituents influence the spectrum through their own stretching and bending vibrations and by their electronic effects on the aromatic ring and adjacent functional groups. Aromatic C-F and C-Cl bonds have stretching frequencies in the fingerprint region.[7][8]
Below is a diagram illustrating the molecular structure and the key functional groups that are the focus of our IR spectral analysis.
Caption: Molecular structure highlighting the key functional groups.
Detailed IR Spectral Analysis and Comparison
The IR spectrum of this molecule can be best understood by examining different regions and comparing the expected peaks to those of unsubstituted benzoic acid.
Hydroxyl and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
-
O-H Stretch (Carboxylic Acid): One of the most recognizable features of a carboxylic acid is the extremely broad absorption band for the O-H stretch, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][9] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms a stable dimer structure.
-
Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C(sp²)-H stretching on the aromatic ring.[3][4]
-
Aliphatic C-H Stretch (Methyl): The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[10] These peaks are often sharp and superimposed on the broad O-H absorption.
Comparative Insight: Compared to benzoic acid, the fundamental positions of these peaks remain similar. The presence of both aromatic and aliphatic C-H stretches helps confirm the different types of C-H bonds in the molecule.
Carbonyl and Aromatic Double Bond Region (1800 cm⁻¹ - 1400 cm⁻¹)
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected for the carbonyl group. For aromatic carboxylic acids, this peak typically appears between 1710-1680 cm⁻¹ when dimerized.[2] The conjugation with the aromatic ring and the electronic influence of the electron-withdrawing nitro and halogen groups may shift this frequency slightly.
-
Asymmetric NO₂ Stretch: This is a very strong and diagnostically crucial band for aromatic nitro compounds, expected in the 1550-1475 cm⁻¹ region.[5][6] Its high intensity is due to the large change in dipole moment during the vibration.
-
Aromatic C=C Stretches: The aromatic ring itself produces a series of medium-intensity bands from in-ring C=C stretching vibrations. These typically appear around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range.[7][11] These peaks confirm the presence of the aromatic skeleton.
Comparative Insight: In benzoic acid, the C=O stretch is prominent around 1700 cm⁻¹. The addition of a nitro group introduces the very strong asymmetric stretch around 1530 cm⁻¹, which is one of the most intense peaks in the spectrum, often stronger than the C=O stretch.[12]
Fingerprint Region (1400 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of complex, overlapping signals, making it unique for each molecule.
-
Symmetric NO₂ Stretch: The second key nitro group absorption, a strong band, appears in the 1360-1290 cm⁻¹ range.[5][6] The presence of both the symmetric and asymmetric NO₂ stretches is a definitive indicator of a nitro group.[12]
-
C-O Stretch and O-H Bend: The carboxylic acid contributes a C-O stretching vibration, typically coupled with O-H in-plane bending, resulting in a strong band between 1320-1210 cm⁻¹.[2] A broad, medium-intensity out-of-plane O-H bend may also be visible around 950-910 cm⁻¹.[10]
-
C-F and C-Cl Stretches: The carbon-fluorine stretch generally produces a strong band in the 1400-1000 cm⁻¹ range. The carbon-chlorine stretch is found at lower wavenumbers, typically between 850-550 cm⁻¹.[8] These vibrations can be coupled with other ring modes.
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the C-H bond bending out of the plane of the aromatic ring.[7] The position is highly dependent on the ring's substitution pattern. However, the presence of strongly polar groups like the nitro group can sometimes complicate the interpretation of these patterns.[13]
Summary of Expected IR Absorption Peaks
The following table summarizes the predicted key IR absorption bands, their expected wavenumber ranges, intensities, and the corresponding vibrational assignments for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | Medium | C-H Stretch (asymmetric & symmetric) | Methyl Group |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (conjugated) | Carboxylic Acid |
| 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1550 - 1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1470 - 1450 | Medium | C-H Bend | Methyl Group |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1320 - 1210 | Strong | C-O Stretch (coupled with O-H bend) | Carboxylic Acid |
| 1400 - 1000 | Strong | C-F Stretch | Fluoro Group |
| 950 - 910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |
| ~850 | Medium | C-N Stretch | Nitro Group |
| 850 - 550 | Medium | C-Cl Stretch | Chloro Group |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
To ensure the acquisition of a high-quality, reproducible spectrum, the following protocol using an ATR-FTIR spectrometer is recommended. This method is ideal as it requires minimal sample preparation.
Caption: Standard workflow for ATR-FTIR data acquisition.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has reached thermal stability.
-
Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum to account for ambient atmospheric CO₂ and H₂O.
-
Sample Application: Place a small, representative amount of the solid 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. A typical setting would be 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the spectrum. Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction if necessary.
Conclusion
The infrared spectrum of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is rich with information, providing a unique fingerprint for its structural verification. The most prominent and diagnostically useful peaks are the extremely broad O-H stretch of the carboxylic acid, the strong carbonyl (C=O) absorption, and the two very strong characteristic bands arising from the asymmetric and symmetric stretches of the nitro group. These key features, supported by the absorptions from the aromatic ring and carbon-halogen bonds, allow for an unambiguous identification and structural confirmation of the molecule. This guide provides a robust framework for interpreting such spectra, grounding predictions in the established principles of vibrational spectroscopy.
References
-
Filarowski, A., et al. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Available from: [Link]
-
Free PDF Library. Ir Spectrum For Benzoic Acid. Available from: [Link]
-
University of Calgary. IR: nitro groups. Available from: [Link]
-
Bakke, B. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]
-
Filo. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. Available from: [Link]
-
Bhandari, S., et al. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available from: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]
-
SlidePlayer. The features of IR spectrum. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]
-
OpenStax adaptation. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
ResearchGate. (2025). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Available from: [Link]
-
UCLA Chemistry. IR Chart. Available from: [Link]
-
PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Available from: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Illinois State University. Infrared Spectroscopy. Available from: [Link]
-
ResearchGate. Course Notes on the Interpretation of Infrared and Raman Spectra. Available from: [Link]
-
Bakke, B. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]
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- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating Certificate of Analysis (CoA) for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
The following guide serves as a technical comparison and validation protocol for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid , a critical intermediate often used in the synthesis of kinase inhibitors and herbicides.
This document deviates from standard "checklist" templates to provide a risk-based validation framework . It compares standard quality control methods against advanced, self-validating protocols designed to detect subtle regioisomeric impurities common to this specific fluorinated scaffold.
Executive Summary & Compound Profile
The validation of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CAS: 173315-56-5) presents unique challenges due to its crowded substitution pattern. Standard Certificates of Analysis (CoA) often rely on generic HPLC methods that may fail to resolve the 6-nitro regioisomer , a likely impurity driven by the directing effects of the 3-methyl group during synthesis.
This guide compares the Standard Compliance Approach (blindly trusting the CoA) with a Strategic Validation Approach (verifying structural integrity and absolute purity).
| Feature | Specification | Critical Validation Risk |
| Molecular Formula | C₈H₅ClFNO₄ | Regioisomerism: The 5-nitro vs. 6-nitro position is difficult to distinguish by simple MS. |
| Molecular Weight | 233.58 g/mol | Moisture: Nitrobenzoic acids are hygroscopic; water content inflates "wet" weight. |
| Key Substituents | Cl (2), Me (3), F (4), NO₂ (5) | Defluorination: Harsh nitration conditions can lead to trace hydroxy-impurities (F |
Strategic Validation Framework (The "Self-Validating" System)
A CoA is a claim, not a proof. To establish a self-validating system, we must employ orthogonal analytical methods. The workflow below illustrates the decision logic required to accept a batch for high-value synthesis.
Diagram 1: Risk-Based Validation Workflow
Caption: Workflow distinguishing between routine relative purity checks and advanced absolute purity validation for critical raw materials.
Comparative Analysis: Analytical Performance
The core of this guide is the comparison between HPLC-UV (the industry standard) and qNMR (Quantitative NMR), specifically for this fluorinated compound.
Comparison Table: HPLC vs. qNMR for Fluorinated Nitrobenzoic Acids
| Feature | Method A: RP-HPLC (UV 254nm) | Method B: 1H/19F qNMR | Verdict for This Compound |
| Principle | Separation based on polarity/hydrophobicity. | Direct molar ratio measurement of nuclei. | qNMR wins for absolute assay. |
| Regioisomer Resolution | Low to Moderate. 5-nitro and 6-nitro isomers have very similar polarities. Requires specialized Phenyl-Hexyl columns. | High. The 19F signal shifts significantly depending on whether the NO₂ group is ortho (5-pos) or meta (6-pos) to the Fluorine. | qNMR is superior for identity confirmation. |
| Reference Standard | Required. You need a pure standard of the specific impurity to quantify it accurately. | Not Required for the analyte. Only a generic internal standard (e.g., TCNB) is needed. | qNMR is faster for new supplier validation. |
| Limit of Detection | Excellent (< 0.05%). | Moderate (~0.1%). | HPLC wins for trace impurity profiling. |
Scientific Insight: The "Fluorine Shift" Advantage
In Method B , the presence of the Fluorine atom at position 4 is a diagnostic tool.
-
Target Molecule (5-nitro): The nitro group is ortho to the fluorine. This creates a strong deshielding effect on the 19F signal.
-
Impurity (6-nitro): The nitro group is meta to the fluorine. The 19F signal will appear upfield relative to the target.
-
Protocol Implication: A simple 19F NMR scan can instantly validate the regio-chemistry, which HPLC might miss if the peaks co-elute.
Experimental Protocols
Protocol A: High-Resolution HPLC Purity (The "Workhorse")
Use this method to detect trace organic impurities and degradation products.
Instrumentation: Agilent 1290 Infinity II or equivalent UPLC/HPLC. Column: Agilent ZORBAX Eclipse Plus C18 (or Phenyl-Hexyl for isomer separation), 3.0 x 100 mm, 1.8 µm.
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).
-
B: Acetonitrile (MeCN).[1]
Gradient Method:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B (Linear Gradient) -
15-18 min: 95% B (Wash)
-
18-20 min: 5% B (Re-equilibration)
Detection: UV at 210 nm (general organics) and 254 nm (aromatic nitro compounds). Flow Rate: 0.5 mL/min. Temperature: 40°C.
Acceptance Criteria:
Protocol B: 19F qNMR Identity & Assay (The "Truth Serum")
Use this method to determine the "Absolute Weight %" (Assay) and verify regio-chemistry.
Reagents:
-
Solvent: DMSO-d6 (Dissolves nitrobenzoic acids well).
-
Internal Standard (IS):
-Trifluorotoluene (liquid) or 4-Fluoro-nitrobenzene (if distinct shift). Note: Ensure IS relaxation time ( ) is characterized.
Procedure:
-
Accurately weigh ~20 mg of the sample (
) and ~10 mg of Internal Standard ( ) into a vial. -
Dissolve in 0.7 mL DMSO-d6.
-
Transfer to NMR tube.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 5 longest (typically 30s-60s for F-NMR to ensure quantitative integration). -
Scans: 32 or 64.
-
Center frequency: Adjusted to Fluorine region (~ -100 to -120 ppm).
-
Calculation:
Mechanistic Analysis of Impurities
Understanding how the product fails is crucial for validation. The synthesis typically involves nitration of 2-chloro-4-fluoro-3-methylbenzoic acid .[4]
Diagram 2: Competitive Nitration Pathways
Caption: Competitive nitration pathways showing the origin of the critical 6-nitro regioisomer impurity.
Causality: The 3-methyl group is an activating ortho/para director. While the halogens (Cl, F) are deactivating, they also direct ortho/para.
-
Position 5: Ortho to F, Para to Cl. (Strongly favored by multiple directors).
-
Position 6: Para to Methyl. (Favored by the strongest activator, the methyl group).
-
Result: While Position 5 is the major product, Position 6 is a chemically viable impurity that must be checked.
References
-
Sigma-Aldrich. 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid Product Specification. Retrieved from
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
